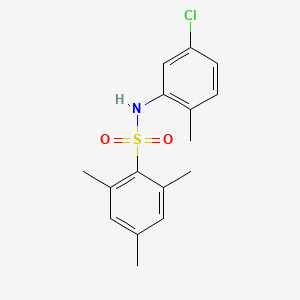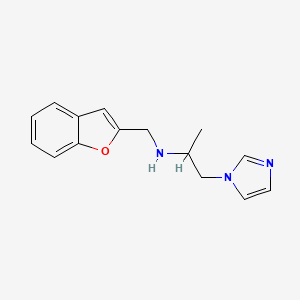
5-(Indol-1-ylmethyl)-2-methylfuran-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Indol-1-ylmethyl)-2-methylfuran-3-carboxylic acid, commonly known as IMFA, is a chemical compound that has caught the attention of the scientific community due to its potential therapeutic applications. IMFA is a derivative of indole, a heterocyclic compound that is widely distributed in nature and has been shown to possess a range of biological activities. In
作用机制
The exact mechanism of action of IMFA is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. IMFA has been shown to inhibit the activity of several enzymes, such as COX-2 and MMP-9, which are involved in inflammation and cancer progression. Additionally, IMFA has been shown to activate the Nrf2 pathway, which is involved in cellular defense mechanisms against oxidative stress.
Biochemical and Physiological Effects:
IMFA has been shown to possess several biochemical and physiological effects in cells and animal models. In vitro studies have demonstrated that IMFA can inhibit the proliferation of cancer cells, induce apoptosis, and inhibit inflammation. In animal models, IMFA has been shown to reduce tumor growth, decrease inflammation, and improve cognitive function.
实验室实验的优点和局限性
One advantage of using IMFA in lab experiments is its relatively low toxicity compared to other compounds with similar biological activities. Additionally, IMFA is relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of using IMFA in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain assays.
未来方向
There are several potential future directions for research on IMFA. One area of interest is investigating its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of IMFA and its potential interactions with other signaling pathways. Finally, the development of more efficient synthesis methods and formulations of IMFA could improve its accessibility and potential therapeutic applications.
Conclusion:
In conclusion, IMFA is a promising compound with a range of potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. While further research is needed to fully understand its potential, IMFA represents a promising avenue for the development of new therapeutics.
合成方法
IMFA can be synthesized in several ways, but the most common method involves the reaction of indole-3-acetic acid with 2-methylfuran-3-carboxaldehyde in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure IMFA.
科学研究应用
IMFA has been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Several studies have investigated the potential of IMFA as a therapeutic agent for various diseases, such as cancer, HIV, and Alzheimer's disease.
属性
IUPAC Name |
5-(indol-1-ylmethyl)-2-methylfuran-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-10-13(15(17)18)8-12(19-10)9-16-7-6-11-4-2-3-5-14(11)16/h2-8H,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYMFJPQBZQYLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)CN2C=CC3=CC=CC=C32)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Indol-1-ylmethyl)-2-methylfuran-3-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[[(2-Chloro-6-fluorophenyl)methylamino]methyl]benzamide](/img/structure/B7542132.png)

![1-[2-(2-Fluorophenoxy)ethyl]piperidine-4-carboxylic acid](/img/structure/B7542151.png)
![2-Methyl-1-[4-(pyridin-4-ylmethylamino)piperidin-1-yl]propan-1-one](/img/structure/B7542159.png)




![2-Methyl-6-[(1-methylpiperidin-4-yl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B7542185.png)
![6-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-2-methylpyridine-3-carboxylic acid](/img/structure/B7542188.png)

![6-[2-(Diethylamino)ethylcarbamoyl]-2-methylpyridine-3-carboxylic acid](/img/structure/B7542193.png)